molecular formula C19H19N3O3S2 B2369330 2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide CAS No. 1172509-94-2

2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide

Cat. No.: B2369330
CAS No.: 1172509-94-2
M. Wt: 401.5
InChI Key: JKLRPFZFVCBONG-UHFFFAOYSA-N
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Description

2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoselective Thionation-Cyclization

    Kumar, Parameshwarappa, and Ila (2013) reported a method for synthesizing thiazoles, a category to which the compound belongs. Their work focused on chemoselective thionation-cyclization of functionalized enamides (Kumar, Parameshwarappa, & Ila, 2013).

  • Preparation of Thiazole Derivatives

    Dovlatyan et al. (2004) explored the acylation of thiazole derivatives, which are structurally related to the compound . Their work highlights the chemical versatility of thiazole-based compounds (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Medicinal Chemistry Applications

  • Drug-like Derivative Synthesis

    Park et al. (2009) developed methods for synthesizing drug-like thiazole derivatives, demonstrating the pharmaceutical relevance of thiazole-based compounds (Park, Ryu, Park, Ha, & Gong, 2009).

  • Aldose Reductase Inhibitors

    Alexiou and Demopoulos (2010) synthesized and tested various phenylsulfonamide derivatives, including thiazoles, as aldose reductase inhibitors. This indicates the potential of thiazole derivatives in addressing long-term diabetic complications (Alexiou & Demopoulos, 2010).

  • Antimicrobial Agents

    Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, including thiazole derivatives, showing promising antimicrobial activity (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Material Science and Catalysis

  • Photophysical Properties

    Murai, Furukawa, and Yamaguchi (2018) studied the photophysical properties of amino-thiazoles with sulfur-containing groups, demonstrating the applicability of such compounds in material science (Murai, Furukawa, & Yamaguchi, 2018).

  • Catalytic Applications

    Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) used sulfonic acid derivatives, similar in structure to thiazole derivatives, as catalysts in organic synthesis, highlighting their potential in green chemistry applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Mechanism of Action

Target of Action

The primary target of the compound, also known as 2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide, is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Some derivatives of this compound have also been found to release moderate amounts of nitric oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the production of prostaglandins, leading to reduced inflammation and pain. The release of NO by some derivatives of the compound may also influence other biochemical pathways, such as those involved in vasodilation and platelet aggregation .

Result of Action

The inhibition of COX-2 by the compound results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain. The release of NO by some derivatives of the compound may also help to decrease the side effects associated with selective COX-2 inhibitors .

Properties

IUPAC Name

2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-27(24,25)16-9-7-15(8-10-16)21-19-22-17(13-26-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLRPFZFVCBONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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